molecular formula C12H18N2 B1625795 N-Phenylazepan-4-amine CAS No. 74134-07-9

N-Phenylazepan-4-amine

Cat. No.: B1625795
CAS No.: 74134-07-9
M. Wt: 190.28 g/mol
InChI Key: SWBFERKHHLUJQP-UHFFFAOYSA-N
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Description

N-Phenylazepan-4-amine is an organic compound with the molecular formula C12H18N2. It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the azepane ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylazepan-4-amine can be synthesized through several methods. One common approach involves the reaction of azepane with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or xylene, and using a condensing agent like anhydrous potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Phenylazepan-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: this compound can participate in substitution reactions, where the phenyl group can be replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

N-Phenylazepan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylazepan-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting its effects on neurological functions .

Comparison with Similar Compounds

N-Phenylazepan-4-amine can be compared with other similar compounds such as:

    Azepane: The parent compound without the phenyl group.

    N-Methylazepan-4-amine: A derivative with a methyl group instead of a phenyl group.

    N-Phenylpiperidine: A six-membered ring analog with a phenyl group.

Uniqueness: this compound is unique due to its seven-membered ring structure combined with a phenyl group, which imparts distinct chemical and biological properties compared to its six-membered ring analogs and other substituted azepanes .

Properties

IUPAC Name

N-phenylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12/h1-3,5-6,12-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBFERKHHLUJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506189
Record name N-Phenylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74134-07-9
Record name N-Phenylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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